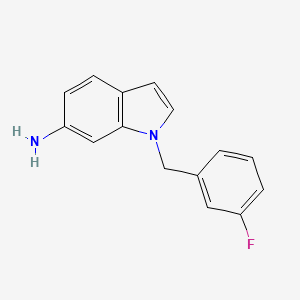

1-(3-Fluorobenzyl)-1H-indol-6-amine

説明

1-(3-Fluorobenzyl)-1H-indol-6-amine is a fluorinated indole derivative characterized by a 3-fluorobenzyl group attached to the indole nitrogen and an amine substituent at the 6-position of the indole ring. Its molecular formula is C₁₅H₁₃FN₂, with a molecular weight of 244.28 g/mol.

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-13-3-1-2-11(8-13)10-18-7-6-12-4-5-14(17)9-15(12)18/h1-9H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPXRKWLBTYBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-1H-indol-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with indole-6-amine under specific conditions. The reaction typically requires a catalyst, such as palladium or nickel, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

化学反応の分析

Reactions Involving the Primary Amine Group

The 6-amino group acts as a nucleophile, enabling the following transformations:

Acylation

-

Reagents: Acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

-

Conditions: Base (e.g., pyridine, triethylamine) in anhydrous solvents (e.g., dichloromethane, THF).

-

Products:

Schiff Base Formation

-

Reagents: Aldehydes or ketones (e.g., benzaldehyde, acetone).

-

Conditions: Acid catalysis (e.g., HCl) or solvent-free conditions.

-

Example:

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Conditions: Base (KCO) in polar aprotic solvents (DMF, acetonitrile).

-

Challenges: Steric hindrance from the 3-fluorobenzyl group may reduce yields.

Electrophilic Substitution on the Indole Ring

The indole core undergoes substitution preferentially at positions 2, 4, and 7, directed by the electron-donating amine group.

Nitration

-

Reagents: HNO/HSO or AcONO.

-

Position: Predominantly at C4 due to para-directing effects of the amine.

-

Product: 4-Nitro-1-(3-fluorobenzyl)-1H-indol-6-amine.

Halogenation

-

Reagents: NBS (for bromination), NIS (for iodination).

-

Conditions: Radical initiators (e.g., AIBN) in CCl.

-

Example:

Sulfonation

-

Reagents: SO/HSO.

-

Position: C7 due to steric and electronic factors.

Functionalization of the 3-Fluorobenzyl Group

The fluorobenzyl substituent exhibits limited reactivity due to the strong C-F bond but can participate in:

Oxidation

-

Reagents: KMnO/HSO.

-

Product: 3-Fluorobenzoic acid derivative (requires harsh conditions).

Nucleophilic Aromatic Substitution

-

Feasibility: Unlikely under standard conditions due to fluorine’s poor leaving-group ability.

Cross-Coupling Reactions

The indole ring can undergo transition metal-catalyzed coupling after halogenation:

Suzuki-Miyaura Coupling

-

Precursor: 2-Bromo-1-(3-fluorobenzyl)-1H-indol-6-amine.

-

Reagents: Aryl boronic acids, Pd(PPh), base.

-

Example:

Cyclization Reactions

The amine group can participate in intramolecular cyclization:

-

Reagents: POCl (for forming imidazoles) or CS (for thiazoles).

-

Example:

Mechanistic Insights

-

Amine Reactivity: The 6-amino group’s nucleophilicity is moderated by conjugation with the indole ring, reducing its basicity compared to aliphatic amines .

-

Electronic Effects: The 3-fluorobenzyl group deactivates the indole ring via inductive effects, slowing electrophilic substitution but directing substituents to specific positions .

科学的研究の応用

1.1. Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including 1-(3-Fluorobenzyl)-1H-indol-6-amine, as antiviral agents. Indoles have been shown to exhibit significant activity against various viral targets, including hepatitis C virus (HCV) and other RNA viruses. For instance, a review noted that indole derivatives can inhibit HCV NS5B RNA-dependent polymerase, showcasing their potential in developing antiviral therapies .

1.2. MAO-B Inhibition

The compound has also been explored for its role as a monoamine oxidase B (MAO-B) inhibitor. A study synthesized a series of N-substituted indole-based analogues, including those related to this compound, demonstrating noteworthy MAO-B inhibitory activity. This suggests its potential application in treating neurodegenerative diseases such as Parkinson's disease .

2.1. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-pot three-component reactions involving α-amino aryl ketones and indoles under specific catalytic conditions. These methods have been optimized for yield and efficiency, making the compound accessible for further research and application .

| Reaction Conditions | Yield (%) | Solvent | Base |

|---|---|---|---|

| Room Temperature | 68 | MeCN | NaOH |

| 40°C | 61 | MeCN | NaOH |

| 50°C | 27 | MeCN | NaOH |

3.1. Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, indicating potential for development as antimicrobial agents.

- Cytotoxicity: Studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing selective toxicity that could be harnessed for cancer therapeutics.

4.1. Case Study: MAO-B Inhibition

In a study focusing on MAO-B inhibition, researchers synthesized several indole derivatives, including this compound, and performed structure-activity relationship (SAR) analyses to identify key functional groups responsible for inhibitory activity against MAO-B. The findings indicated that modifications to the indole structure could enhance potency and selectivity .

4.2. Case Study: Antiviral Screening

Another significant study involved screening various indole derivatives against HCV replication models, where compounds similar to this compound exhibited promising antiviral activity with low cytotoxicity profiles, making them suitable candidates for further clinical development .

作用機序

1-(3-Fluorobenzyl)-1H-indol-6-amine is structurally similar to other indole derivatives, such as 1-(2-fluorobenzyl)-1H-indol-6-amine and 1-(4-fluorobenzyl)-1H-indol-6-amine. the presence of the fluorine atom at the 3-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

生物活性

1-(3-Fluorobenzyl)-1H-indol-6-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics suggest a range of pharmacological applications, including enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The fluorobenzyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : Compounds with indole structures have been noted for their ability to inhibit enzymes such as carbonic anhydrase and lipoxygenase, which are involved in inflammatory processes and metabolic pathways.

- Anticancer Activity : Indole derivatives have shown promise in cancer treatment by inducing apoptosis in tumor cells.

Enzyme Inhibition Studies

Table 1 summarizes the enzyme inhibition activities of related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Carbonic Anhydrase | TBD | Potential for anti-inflammatory effects |

| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine | α-Glucosidase | 12.5 | Diabetes management |

| 4-Methylbenzenesulfonamide | Lipoxygenase | 8.0 | Anti-inflammatory |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. The specific activity of this compound remains to be fully characterized but is expected to align with these findings due to its structural similarities.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that compounds similar to this compound exhibited significant anti-proliferative effects:

- Compound tested : this compound

- Cell lines : HeLa and MCF7

- Findings : Induced apoptosis through caspase activation pathways, particularly caspase-8 dependent mechanisms.

Case Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, researchers assessed the impact of indole derivatives on carbonic anhydrase activity. The study found that certain modifications to the indole structure resulted in enhanced inhibitory potency.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic pathways contributes to its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluorobenzyl)-1H-indol-6-amine?

The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, the 3-fluorobenzyl group can be introduced to the indole scaffold using a benzyl bromide derivative under basic conditions (e.g., NaH in DMF). Similar protocols are used for analogs like 1-[(2-fluorophenyl)methyl]-1H-indol-6-amine, where coupling reactions with halogenated intermediates are common . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation. Structure solution and refinement employ programs like SHELXL (for small molecules) or SHELXS (for phase determination) . Key parameters include R-factors (<0.05), bond length/angle deviations, and thermal displacement validation.

Q. What safety precautions are critical when handling this compound in the lab?

Avoid inhalation/contact with dust or vapors. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Storage should be in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . For analogs like 6-fluoro-3-[dimethylaminomethyl]indole, similar precautions apply due to reactive amine groups .

Q. What methods are used to assess purity and confirm molecular identity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) confirms structural integrity. For example, the 3-fluorobenzyl group shows distinct ¹⁹F NMR shifts (~-110 ppm) and aromatic splitting patterns in ¹H NMR .

Advanced Research Questions

Q. How to resolve contradictions between XRD and NMR data for structural assignments?

Discrepancies (e.g., bond lengths vs. coupling constants) may arise from dynamic effects or crystal packing. Use density functional theory (DFT) calculations (B3LYP/6-31G*) to compare experimental and optimized geometries. Cross-validate with NOESY NMR to confirm spatial arrangements in solution .

Q. What in vitro assays evaluate the pharmacological activity of this compound?

Target engagement is tested via enzyme inhibition assays (e.g., kinase or receptor binding) using fluorescence polarization or surface plasmon resonance (SPR). Cytotoxicity is assessed via MTT assays in cell lines. Structural analogs in patents (e.g., 5-fluoro-1-(3-fluorobenzyl)-N-(1H-indol-5-yl)-1H-indole-2-carboxamide) suggest potential kinase inhibition applications .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (PDB IDs). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with the fluorobenzyl group). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies functionalize the indole ring for structure-activity relationship (SAR) studies?

Electrophilic substitution at the indole C3 or C5 positions (e.g., bromination or nitration) introduces diversity. Reductive amination or Suzuki-Miyaura coupling modifies the benzyl group. Derivatives like 5-(1H-Indol-6-yl)-furan-2-carboxylic acid demonstrate carboxylate functionalization strategies .

Q. How to study the compound’s stability under experimental conditions?

Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified via LC-MS/MS. For light-sensitive analogs, amber glass vials and inert atmospheres are essential .

Q. What are the environmental impacts of lab-scale disposal?

Follow institutional guidelines for amine-containing compounds. Incineration (≥1000°C) with scrubbers prevents release of fluorinated byproducts. Biodegradation studies use OECD 301B protocols (activated sludge) to assess mineralization rates .

Q. Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane).

- XRD Parameters : Typical data collection at 100 K; resolution ~0.8 Å.

- NMR Conditions : 500 MHz spectrometer, CDCl₃ or DMSO-d6 solvents, internal TMS reference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。